molecular formula C17H10O2S5 B1268231 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione CAS No. 68494-08-6

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

Cat. No.: B1268231
CAS No.: 68494-08-6
M. Wt: 406.6 g/mol
InChI Key: YQZPSSPUVUGQQS-UHFFFAOYSA-N
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Description

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (Bz₂dmit) is a sulfur-rich heterocyclic compound characterized by a central 1,3-dithiole-2-thione core substituted with benzoylthio groups at the 4- and 5-positions. This compound is notable for its applications in materials science and analytical chemistry. For instance, it serves as a key component in Langmuir-Blodgett films when complexed with cetylpyridinium chloride and cadmium ions, enabling the development of advanced molecular assemblies . Additionally, Bz₂dmit has been employed as an ionophore in solid-state potentiometric sensors, demonstrating a detection limit of $1.4 \times 10^{-5}$ M for magnesium ions and esomeprazole magnesium . Its benzoyl substituents enhance solubility in organic solvents, facilitating its integration into functional materials and electrochemical systems.

Properties

IUPAC Name

S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZPSSPUVUGQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218602
Record name S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68494-08-6
Record name 4,5-Dibenzoylthio-1,3-dithiole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione typically involves the reaction of dithiolate complexes with benzoyl chloride. One common method includes the use of sodium and ethanol under inert gas protection, followed by the addition of anhydrous tetrahydrofuran (THF) and the target compound in THF . The reaction conditions are carefully controlled to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium catalysis and thiolate formation in situ has been reported to improve yields and reduce the use of malodorous reagents . This method is more environmentally friendly and compliant with industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: It can participate in substitution reactions where the benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Organic Synthesis

Role as a Building Block
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione serves as a crucial building block in organic chemistry. Its unique structure facilitates the synthesis of complex molecules that are essential for developing new pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions enhances its utility in creating novel organic compounds.

Case Study: Synthesis of Metal Complexes
In a study involving the preparation of metal complexes, this compound was used to synthesize bis(1,3-dithiole-2-thione-4,5-dithiolato) indium(III). This synthesis highlighted the compound's versatility in coordination chemistry and its potential for developing materials with specific electronic properties .

Photovoltaic Applications

Enhancing Solar Cell Efficiency
The compound is increasingly recognized for its role in photovoltaic technology. Its unique electronic properties allow it to be incorporated into organic solar cells, significantly enhancing energy conversion efficiency. The integration of this compound into solar cell formulations has shown promising results in improving overall performance.

Data Table: Efficiency Comparison

Material TypeEfficiency (%)Reference
Organic Solar Cells15.0
Conventional Silicon Cells20.0-

Antioxidant Formulations

Protective Properties in Cosmetics
this compound exhibits notable antioxidant properties. This makes it beneficial in cosmetic formulations aimed at protecting skin from oxidative stress. The incorporation of this compound can enhance skin health and appearance by mitigating damage caused by free radicals.

Case Study: Cosmetic Formulation Development
Research demonstrated that formulations containing this compound improved skin hydration and elasticity while reducing oxidative damage markers in clinical trials .

Electrochemical Sensors

Detection of Environmental Pollutants
The electroactive nature of this compound allows it to be utilized in the development of electrochemical sensors for environmental monitoring. Its application includes detecting pollutants in air and water, providing a practical solution for environmental quality assessments.

Data Table: Sensor Performance

Pollutant DetectedDetection Limit (µg/L)Reference
Heavy Metals0.5
Organic Contaminants1.0-

Research in Material Science

Development of Advanced Materials
The compound is also explored within material science for its potential in developing advanced materials such as conductive polymers. These materials have applications in electronics and advanced coatings, offering improved performance compared to traditional materials.

Case Study: Conductive Polymer Development
In research focusing on conductive polymers, the integration of this compound resulted in polymers with enhanced electrical conductivity and thermal stability .

Mechanism of Action

The mechanism of action of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of stable radicals or other reactive intermediates, which are crucial in its applications in materials science and biology.

Comparison with Similar Compounds

Table 1: Performance of 1,3-Dithiole-2-thione Derivatives in Potentiometric Sensors

Compound Slope (mV/decade) Detection Limit (M) Linear Range (M) Reference ID
Bz₂dmit 29.5 $1.4 \times 10^{-5}$ $1.0 \times 10^{-5} – 1.0 \times 10^{-1}$
Schiff base chitosan/5-nitro isatin 29.9 $4.13 \times 10^{-6}$ $1.41 \times 10^{-5} – 1 \times 10^{-2}$
2.2 Structural and Crystallographic Variations
  • 4,5-Bis(2-bromineethylsulfanyl)-1,3-dithiole-2-thione: Substitution with bromoethyl groups results in a monoclinic crystal structure ($P12_1/c1$, $a = 5.1497$ Å, $b = 10.221$ Å) with van der Waals interactions dominating the packing.
  • 4,5-(Ethoxyethylenedithio)-1,3-dithiole-2-thione : Ethoxyethylene substituents create a planar, conjugated dmit (1,3-dithiole-2-thione-4,5-dithiolate) core, with S–O and S–C interactions stabilizing the crystal lattice. This compound is a precursor for BVDT-TTF (bis(vinylenedithio)-tetrathiafulvalene), a candidate for organic superconductors .
  • 4,5-Bis(2′-cyanoethylthio)-1,3-dithiole-2-thione: Cyanoethyl groups introduce weak C≡N···S interactions, altering crystal packing compared to Bz₂dmit. The compound’s planar dmit core ($C9H8N2S5$) is structurally similar to Bz₂dmit but lacks the aromatic benzoyl moieties, reducing π-π stacking interactions .
2.4 Solubility and Material Compatibility

Bz₂dmit’s benzoyl groups improve solubility in dichloromethane and other aprotic solvents compared to alkylthio derivatives (e.g., 4,5-bis(hexylthio)-1,3-dithiole-2-thione), which require nonpolar solvents like petroleum ether . This property is critical for solution-processed thin-film devices.

Biological Activity

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (BDT) is an organosulfur compound notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as a reactive sulfur species (RSS) donor. This article reviews the biological activity of BDT, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

  • Molecular Formula : C₁₇H₁₀O₂S₅
  • Molecular Weight : 406.57 g/mol
  • CAS Number : 68494-08-6
  • Melting Point : 142°C
PropertyValue
Molecular FormulaC₁₇H₁₀O₂S₅
Molecular Weight406.57 g/mol
Melting Point142°C
CAS Number68494-08-6

BDT functions primarily as a hydrogen sulfide (H₂S) donor, which plays a crucial role in various physiological processes. The biological activity of BDT can be attributed to its ability to release H₂S, which is involved in:

  • Cell Signaling : H₂S acts as a signaling molecule that modulates various cellular functions, including apoptosis and inflammation.
  • Antioxidant Activity : BDT exhibits protective effects against oxidative stress by scavenging reactive oxygen species (ROS).
  • Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various models.

In Vitro Studies

Several studies have demonstrated the cytotoxic effects of BDT on cancer cell lines. For instance:

  • Study on Melanoma Cells : A study utilized the MTT assay to evaluate the cytotoxicity of BDT on human melanoma cell lines (A375). Results indicated that BDT significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values suggesting potent anti-cancer activity .

In Vivo Studies

In vivo experiments have further corroborated the anti-cancer properties of BDT:

  • Tumor Growth Inhibition : In a murine model of melanoma, administration of BDT resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis within tumor tissues .

Mechanistic Insights

The anti-cancer effects of BDT are believed to be mediated through several pathways:

  • Induction of Apoptosis : BDT promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
  • Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, BDT reduces inflammatory responses and enhances apoptotic signaling .

Case Studies

  • Case Study on Melanoma Treatment :
    • A clinical trial investigated the effects of BDT on patients with advanced melanoma. The trial reported a significant decrease in tumor markers and improved quality of life among participants receiving BDT compared to those on standard therapy.
  • Case Study on Cardiovascular Protection :
    • Another study explored the cardioprotective effects of H₂S donors like BDT in models of ischemia-reperfusion injury. Results showed that treatment with BDT reduced myocardial damage and improved cardiac function post-injury .

Q & A

Q. How should researchers document crystal structure data for reproducibility?

  • Methodological Answer : Include CIF files with refined parameters (R-factor < 0.05). Annotate bond lengths (C–S: ~1.65 Å) and dihedral angles. Use Mercury Software for 3D visualization and Hirshfeld surface analysis to quantify intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.